(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate
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Overview
Description
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of phenylalanine, an essential amino acid, and has a molecular structure that includes an acetamide group and a hydroxyl group on the phenyl ring.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from phenylalanine. The process involves acetylation of phenylalanine followed by hydroxylation at the para position of the phenyl ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the acetamide group, resulting in a simpler phenylalanine derivative.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions: Reagents such as acetic anhydride, hydrochloric acid, and various oxidizing agents are commonly used. Reaction conditions include controlled temperature and pH levels.
Major Products Formed: Oxidation can produce quinone derivatives, while reduction can yield phenylalanine derivatives. Substitution reactions can result in esters or ethers.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects.
Comparison with Similar Compounds
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Phenylalanine derivatives, acetamides, and hydroxylated phenyl compounds.
Uniqueness: The presence of both acetamide and hydroxyl groups on the phenyl ring distinguishes it from other similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.H2O/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8;/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16);1H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHWTOMPCWMHT-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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